Cas no 1542368-00-2 (1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-)

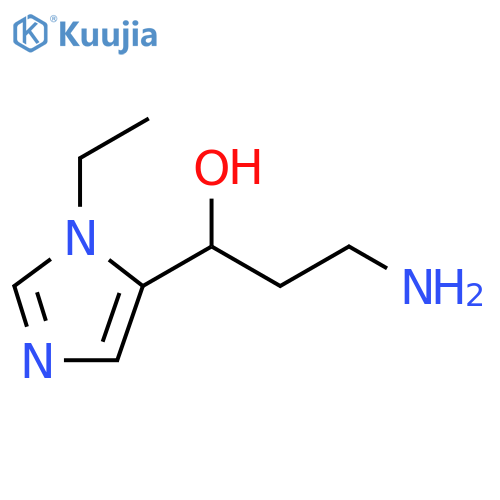

1542368-00-2 structure

商品名:1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-

CAS番号:1542368-00-2

MF:C8H15N3O

メガワット:169.224201440811

CID:5273565

1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-

- 3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol

-

- インチ: 1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3

- InChIKey: CVCGAYUESZPZLS-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=CN1CC)(O)CCN

1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682872-0.05g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 0.05g |

$851.0 | 2023-03-10 | ||

| Enamine | EN300-682872-10.0g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 10.0g |

$4360.0 | 2023-03-10 | ||

| Enamine | EN300-682872-0.25g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 0.25g |

$933.0 | 2023-03-10 | ||

| Enamine | EN300-682872-2.5g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 2.5g |

$1988.0 | 2023-03-10 | ||

| Enamine | EN300-682872-0.5g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 0.5g |

$974.0 | 2023-03-10 | ||

| Enamine | EN300-682872-0.1g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 0.1g |

$892.0 | 2023-03-10 | ||

| Enamine | EN300-682872-1.0g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-682872-5.0g |

3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

1542368-00-2 | 5.0g |

$2940.0 | 2023-03-10 |

1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl- 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

1542368-00-2 (1H-Imidazole-5-methanol, α-(2-aminoethyl)-1-ethyl-) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 506-17-2(cis-Vaccenic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量